molecular formula CHF3O2S B189860 Difluoromethanesulfonyl fluoride CAS No. 1554-47-8

Difluoromethanesulfonyl fluoride

Cat. No.: B189860
CAS No.: 1554-47-8
M. Wt: 134.08 g/mol
InChI Key: OEDFBJZWAYJCHE-UHFFFAOYSA-N
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Description

Difluoromethanesulfonyl fluoride is a chemical compound with the molecular formula CHF₂SO₂F It is a sulfonyl fluoride derivative, characterized by the presence of two fluorine atoms attached to a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of dichloromethanesulfonyl chloride using hydrogen fluoride in the gas phase. The reaction is typically carried out in a Hastelloy C276 reactor filled with a dried and fluorinated chromium oxide-based catalyst. The reaction conditions include a temperature range of 200 to 300°C and a flow rate of hydrogen fluoride at 10 g/h .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar fluorination processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The effluent stream from the reaction is typically treated to remove by-products such as hydrogen fluoride and hydrochloric acid, ensuring the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

Difluoromethanesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium dithionite, triethylborane, and various nucleophiles. Reaction conditions often involve the use of solvents such as trifluoromethylbenzene or toluene and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides, while addition reactions with alkenes can produce difluoromethylated alkanes .

Mechanism of Action

The mechanism of action of difluoromethanesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The presence of the sulfonyl fluoride group makes it particularly reactive towards nucleophilic attack, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins and other biomolecules by forming covalent bonds with nucleophilic residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability compared to other sulfonyl fluorides and chlorides. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .

Properties

IUPAC Name

difluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O2S/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDFBJZWAYJCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537891
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554-47-8
Record name Difluoromethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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